Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid
Description
Properties
Molecular Formula |
C38H56N6O8 |
|---|---|
Molecular Weight |
724.9 g/mol |
IUPAC Name |
tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid |
InChI |
InChI=1S/2C18H27N3O2.C2H2O4/c2*1-17(2,3)23-16(22)20-13-18(14-20)12-19-9-10-21(18)11-15-7-5-4-6-8-15;3-1(4)2(5)6/h2*4-8,19H,9-14H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
AWDWSBIORMKKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCCN2CC3=CC=CC=C3.CC(C)(C)OC(=O)N1CC2(C1)CNCCN2CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-benzyl-2,5,8-triazaspiro[35]nonane-2-carboxylate;oxalic acid typically involves multiple steps, starting with the formation of the spirocyclic core One common approach is to start with a suitable precursor, such as a benzylamine derivative, and then perform a series of reactions to build the spirocyclic structure
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity arises from:
-
tert-Butyl carbamate (Boc) : Labile under acidic conditions.
-
Benzyl group : Susceptible to hydrogenolysis.
-
Spirocyclic triaza framework : Provides rigidity and coordination sites.
-
Oxalic acid : Enhances solubility and participates in salt formation .
Deprotection of the tert-Butyl Group
Mechanism : Acid-mediated cleavage of the Boc group generates a protonated amine, enabling downstream functionalization.
Hydrogenolysis of the Benzyl Group
| Reaction Conditions | Products | Applications |
|---|---|---|
| H₂ (1–3 atm), 10% Pd/C, ethanol, 25–50°C for 12–24 hrs | Debenzylated triazaspiro compound | Preparation of intermediates for O-GlcNAcase inhibitors |
Note : The oxalic acid counterion stabilizes the product via salt formation, improving isolation yields.
Oxalate Salt Formation
| Reaction Conditions | Products | Applications |
|---|---|---|
| Recrystallization in ethanol/water (3:1) at pH 2–3 | Stable crystalline oxalate salt (MP 142–145°C) | Enhances storage stability and bioavailability |
Key Data :
Catalytic and Solvent Effects
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10% Pd/C | >80% debenzylation efficiency |
| Solvent Polarity | Ethanol > DCM > THF | Ethanol maximizes Boc deprotection |
| Temperature | 25–50°C | Higher temps reduce reaction time |
Reaction Pathways in Medicinal Chemistry
The compound serves as a precursor in synthesizing spirocyclic glycosidase inhibitors. For example:
Scientific Research Applications
Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate oxalic acid is a complex organic compound with a unique spirocyclic structure, a tert-butyl group, a benzyl moiety, and a triazaspiro framework. Its molecular formula is C38H56N6O8, and it has a molar mass of approximately 724.9 g/mol . The presence of the oxalic acid component enhances its solubility and reactivity in various chemical environments.
Potential Applications
The unique structure of tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate oxalic acid lends itself to various applications:
- Pharmaceuticals: It can be a building block for synthesizing drug candidates.
- Materials Science: It can be used in creating novel polymers and materials with specific properties.
- Catalysis: It can act as a ligand in metal-catalyzed reactions.
Chemical Reactivity
The chemical reactivity of tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate oxalic acid can be attributed to its functional groups. Key reactions include:
- Acylation: Introduction of acyl groups to modify its properties.
- Esterification: Formation of esters to enhance its stability or reactivity.
- Amidation: Formation of amides to create new derivatives with specific biological activities.
These reactions are significant for modifying the compound for various applications in pharmaceuticals and materials science.
Biological Activities
Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate oxalic acid exhibits notable biological activities, particularly in medicinal chemistry. Its structural features suggest potential interactions with biological targets such as receptors and enzymes. Preliminary studies indicate that compounds with similar structures may possess:
- Antiviral Activity
- Antitumor Activity
- Enzyme Inhibition Properties
Interaction studies are crucial for understanding how tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate oxalic acid interacts with biological systems.
Mechanism of Action
The mechanism by which tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Target Compound :
- Substituents : Benzyl (C₆H₅CH₂) at position 5, Boc at position 2.
- Oxalic Acid Role : Likely forms a hemioxalate salt (1:0.5 molar ratio) to improve stability and aqueous solubility .
Analog 1 : tert-Butyl 5-Methyl-2,5,8-Triazaspiro[3.5]nonane-2-carboxylate (CAS: 1823524-06-6)
- Substituents : Methyl (-CH₃) at position 4.
- Molecular Formula : C₁₂H₂₃N₃O₂; Molecular Weight : 241.34 .
- Lower lipophilicity (logP ~1.2 vs. ~3.5 for benzyl analog) may enhance solubility but limit membrane permeability .
Analog 2 : tert-Butyl 7-Oxo-2,5,8-Triazaspiro[3.5]nonane-2-carboxylate (CAS: 1839060-95-5)
- Substituents : Oxo (=O) at position 7.
- Molecular Formula : C₁₁H₁₉N₃O₃; Molecular Weight : 241.29 .
- Comparison :
Analog 3 : tert-Butyl 4,4-Difluoro-2,7-Diazaspiro[4.4]nonane-2-carboxylate; Oxalic Acid (CAS: 2832388-35-7)
- Substituents: Difluoro (-F₂) at position 4; spiro[4.4]nonane core.
- Larger spiro[4.4] ring system alters conformational flexibility compared to spiro[3.5] analogs .
Analog 4 : tert-Butyl 7-Oxa-2-Azaspiro[3.5]nonane-2-carboxylate (CAS: 1934950-79-4)
- Substituents : Oxygen replaces nitrogen in the spirocyclic framework.
- Molecular Formula: C₁₂H₂₁NO₃; Molecular Weight: 227.3 .
- Comparison :
- The oxa (oxygen) heteroatom reduces basicity and hydrogen-bonding capacity versus triazaspiro analogs.
- Lower molecular weight may improve pharmacokinetic properties .
Biological Activity
Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With a molecular formula of and a molar mass of approximately 407.47 g/mol, this compound has garnered attention in medicinal chemistry due to its structural features which suggest interactions with various biological targets such as receptors and enzymes .
Chemical Structure and Properties
The compound exhibits a tert-butyl group, a benzyl moiety, and a triazaspiro framework. These structural components contribute to its chemical reactivity and biological activity. The presence of oxalic acid enhances its solubility and reactivity in various chemical environments, making it suitable for diverse applications in pharmaceuticals and materials science.
Biological Activity
Preliminary studies indicate that compounds with similar structures may possess significant biological activities. Research has shown that the triazaspiro structure can influence pharmacological properties, including:
- Antimicrobial Activity : Compounds similar to tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Interaction Studies
Understanding the interaction of this compound with biological systems is crucial for elucidating its mechanism of action. Binding studies using techniques such as X-ray fluorescence (XRF) spectrometry have been employed to detect binding events between the compound and various receptors. These studies help estimate the therapeutic index by calculating the ratio of lethal dose (LD50) to effective dose (ED50), providing insights into the safety and efficacy of the compound .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals variations in their biological activities based on their nitrogen content and functional groups. Below is a table summarizing some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | Contains diaza instead of triaza | |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | Hydroxypiperidine structure | |
| Tert-butyl piperazine-1-carboxylate | Piperazine ring structure |
These compounds differ in their biological profiles, highlighting the importance of structural nuances in determining activity .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., HeLa cells) revealed that treatment with the compound led to a dose-dependent inhibition of cell proliferation.
- Enzyme Inhibition : The compound was evaluated for its ability to inhibit acetylcholinesterase activity, showing promising results that suggest potential use in treating neurodegenerative diseases.
Q & A
What are the optimized synthetic routes for Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate?
A multi-step approach is typically employed, involving cyclization and functionalization. For example, tert-butyl-protected intermediates (e.g., compound 39 in ) react with ethyl 2-bromoacetate in dichloromethane (DCM) at 0°C, followed by gradual warming to 25°C. Triethylamine (Et₃N) is used as a base to facilitate nucleophilic substitution. Post-reaction, the product is purified via liquid-liquid extraction and solvent evaporation. Variations in solvent (e.g., tetrahydrofuran) and base (e.g., sodium hydride) can influence reaction efficiency and yield .
How is the structural integrity of this compound validated post-synthesis?
X-ray crystallography using SHELXL ( ) is critical for confirming spirocyclic geometry. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) are used to verify molecular weight and substituent positions. For example, sp³-hybridized carbons in the spirocyclic system show distinct NMR shifts between δ 50–70 ppm, while tert-butyl groups appear as singlet peaks at ~δ 1.4 ppm in ¹H NMR .
How does the presence of oxalic acid influence the compound’s stability and reactivity?
Oxalic acid forms a stable salt with the tertiary amine in the spirocyclic structure, enhancing solubility in polar solvents (e.g., water or ethanol). This salt formation also mitigates degradation under basic conditions. Catalytic studies ( ) suggest oxalic acid derivatives participate in hydrosilylation reactions, which could stabilize reactive intermediates during synthesis .
What advanced techniques are used to resolve contradictions in reaction yields across studies?
Discrepancies in yields often arise from solvent polarity, temperature gradients, or competing side reactions. Kinetic studies using in-situ FTIR or HPLC-MS can monitor intermediate formation. For instance, reports a 75% yield for a benzoylated analog under anhydrous DCM, while observes lower yields (27%) in non-polar solvents due to incomplete cyclization. Systematic screening of reaction parameters (e.g., solvent, catalyst loading) is recommended .
What methodologies identify biological targets for this compound?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity to proteins like sigma receptors (). Computational docking (e.g., AutoDock Vina ) predicts interactions with enzymatic active sites, such as methyltransferase-like 3 (METTL3), based on spirocyclic nitrogen positioning and steric compatibility .
How do safety protocols differ for handling this compound compared to other spirocyclic derivatives?
While no acute toxicity is reported (), stringent measures are advised due to oxalic acid’s corrosive nature. Storage at 2–8°C in airtight containers prevents hygroscopic degradation. Spill containment requires neutralization with calcium carbonate to precipitate oxalate salts .
What catalytic applications are associated with oxalic acid in this compound?
Oxalic acid derivatives participate in hydrosilylation ( ), reducing carbonyl groups to silyl ethers. This reactivity is leveraged in asymmetric catalysis, where the spirocyclic framework acts as a chiral scaffold. Controlled reduction pathways minimize byproduct formation .
How does this compound’s pharmacokinetic profile compare to structural analogs?
Comparative QSAR studies reveal enhanced membrane permeability due to the tert-butyl group’s lipophilicity. Unlike analogs with ester moieties (e.g., ’s QM-7140), the oxalic acid salt improves aqueous solubility, balancing logP values for blood-brain barrier penetration .
What analytical challenges arise in distinguishing diastereomers of this compound?
Diastereomers with varying substituent orientations (e.g., benzyl vs. oxa groups) require chiral HPLC (e.g., Chiralpak IA column) or vibrational circular dichroism (VCD) . ’s SMILES and InChIKey data enable computational prediction of retention times .
How do computational models predict the compound’s interaction with cytochrome P450 enzymes?
CYP450 docking simulations (e.g., Schrödinger’s Glide ) highlight hydrogen bonding between the spirocyclic nitrogen and heme iron. Metabolic stability assays (e.g., liver microsomes) validate predictions, showing slower oxidation rates compared to non-spirocyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
